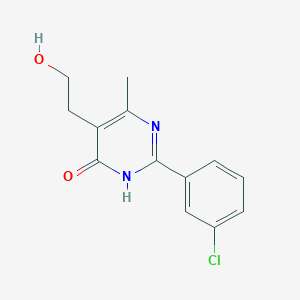

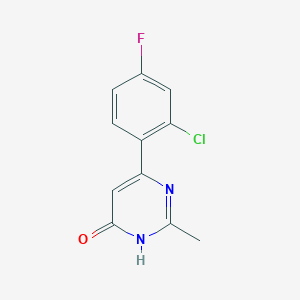

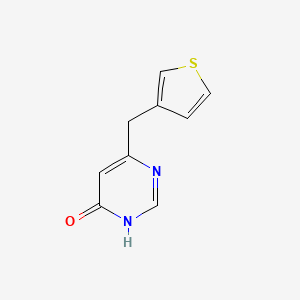

6-(Thiophen-3-ylmethyl)pyrimidin-4-ol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antimicrobial Agents

Thiophene derivatives, such as 6-(Thiophen-3-ylmethyl)pyrimidin-4-ol , have shown significant antimicrobial properties . These compounds can be synthesized and modified to enhance their efficacy against a broad spectrum of microbial pathogens. Their mechanism of action often involves interfering with the microbial cell wall synthesis or protein function, making them potential candidates for developing new antibiotics.

Pharmaceutical Development: Anti-inflammatory Drugs

The anti-inflammatory properties of thiophene derivatives make them valuable in the development of new anti-inflammatory drugs . They can be used to treat chronic inflammatory diseases by inhibiting key inflammatory mediators in the body, thereby reducing inflammation and associated symptoms.

Cancer Research: Antitumor Activity

6-(Thiophen-3-ylmethyl)pyrimidin-4-ol: and related compounds have been reported to exhibit antitumor activity . They can act as kinase inhibitors, disrupting cancer cell signaling pathways and inducing apoptosis. This application is crucial in the search for novel chemotherapeutic agents.

Material Science: Corrosion Inhibitors

In material science, thiophene derivatives serve as effective corrosion inhibitors . They can be applied to metals to prevent oxidative degradation, which is particularly useful in extending the life of industrial machinery and infrastructure.

Electronics: Light-Emitting Diodes (LEDs)

Thiophene-based compounds are used in the fabrication of light-emitting diodes (LEDs) . Their electronic properties allow them to emit light when an electric current is applied, which is essential for developing more efficient and durable lighting solutions.

Drug Design: Estrogen Receptor Modulators

The structural flexibility of thiophene derivatives enables them to act as estrogen receptor modulators . This application is significant in the treatment of hormone-related conditions and in the design of drugs that require selective activation or inhibition of estrogen receptors.

Neuropharmacology: Anti-psychotic Medications

Thiophene derivatives have shown promise as anti-psychotic medications . They can modulate neurotransmitter systems in the brain, offering potential benefits for treating psychiatric disorders such as schizophrenia.

Enzyme Inhibition: Anti-arrhythmic Agents

Lastly, 6-(Thiophen-3-ylmethyl)pyrimidin-4-ol can be explored as an anti-arrhythmic agent . By inhibiting specific enzymes involved in cardiac electrical activity, these compounds can be used to correct abnormal heart rhythms and prevent arrhythmias.

Propiedades

IUPAC Name |

4-(thiophen-3-ylmethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-9-4-8(10-6-11-9)3-7-1-2-13-5-7/h1-2,4-6H,3H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBCFLYSKKWZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Thiophen-3-ylmethyl)pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1487068.png)

![1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane](/img/structure/B1487078.png)